molecular formula C25H17ClF3NO7S2 B3035279 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate CAS No. 306979-62-4

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate

Cat. No. B3035279
CAS RN: 306979-62-4
M. Wt: 600 g/mol
InChI Key: RQKWQIUTIVCJBB-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate is a useful research compound. Its molecular formula is C25H17ClF3NO7S2 and its molecular weight is 600 g/mol. The purity is usually 95%.
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Scientific Research Applications

Agrochemicals

Trifluoromethylpyridines (TFMPs) and their derivatives find significant use in crop protection. Specifically, they help safeguard crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl , and since then, over 20 new TFMP-containing agrochemicals have received ISO common names. These compounds owe their biological activities to the unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety .

Pharmaceuticals

Several TFMP derivatives also play a role in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and additional candidates are currently undergoing clinical trials. The fluorine atom’s properties, coupled with the pyridine structure, contribute to their efficacy. Expect further novel applications of TFMP in this field .

Veterinary Products

Two veterinary products containing TFMP derivatives have been granted market approval. These compounds serve various purposes in veterinary medicine, highlighting their versatility and potential for further exploration .

Biocatalysis

The catalytic abilities of TFMP derivatives have been explored in biocatalytic processes. For instance, mycelia obtained from certain sources have been evaluated for their capacity to bioreduce compounds like 3,5-bis(trifluoromethyl)phenyl acetate (3,5-BTAP) .

Synthesis of 1,2,4-Triazoles

Regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles has been achieved using TFMP derivatives. This method provides access to valuable heterocyclic compounds with potential applications in various fields .

Analgesic Potential

While not extensively studied, some derivatives of TFMPs have shown analgesic potential. Further research is needed to explore their efficacy and mechanisms of action .

properties

IUPAC Name

[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF3NO7S2/c1-35-17-7-10-20(11-8-17)39(33,34)37-22-12-9-18(14-23(22)38(31,32)19-5-3-2-4-6-19)36-24-21(26)13-16(15-30-24)25(27,28)29/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKWQIUTIVCJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF3NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113521
Record name 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate

CAS RN

306979-62-4
Record name 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306979-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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